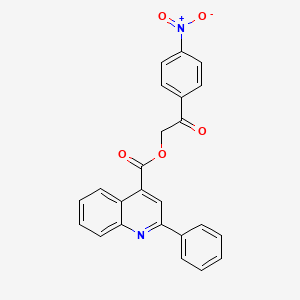
2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 2-phenylquinoline-4-carboxylate, which is a type of quinoline . Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, quinolines can be synthesized through several methods, including Friedländer condensation and multicomponent synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely include a quinoline core, with additional functional groups attached at the 2 and 4 positions of the quinoline .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For instance, the carboxylate group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, ethyl 2-phenylquinoline-4-carboxylate has a molecular weight of 277.32, a density of 1.172±0.06 g/cm3, a melting point of 58-59°C, and a boiling point of 441.5±33°C .科学的研究の応用
Fluorescent Sensors
The synthesis of 1H-pyrazolo[3,4-b]quinolines involves various methods, including Friedländer condensation and multicomponent reactions . Researchers have explored these compounds as potential fluorescent sensors. Their unique structure allows for modification with substituents, influencing their photophysical properties. By attaching specific functional groups, scientists aim to create sensitive and selective sensors for detecting various analytes.
Biological Activity
The biological properties of 1H-pyrazolo[3,4-b]quinolines have attracted attention. These compounds exhibit diverse effects on living systems, making them promising candidates for drug development. Researchers have investigated their interactions with biological targets, including enzymes, receptors, and cellular components. For instance, some derivatives have shown benzodiazepine receptor (BZR) binding affinity . Further studies explore their potential as anticancer agents, antimicrobial compounds, or anti-inflammatory drugs.
Synthesis Methods
Various synthetic routes lead to 1H-pyrazolo[3,4-b]quinolines. Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent reactions are commonly employed . Researchers continue to explore efficient and scalable methods for synthesizing these compounds. Optimizing synthetic pathways ensures a reliable supply for further investigations.
Chemical Biology
Chemical biology studies the interactions between small molecules and biological systems. 1H-pyrazolo[3,4-b]quinolines serve as valuable tools in this field. Researchers investigate their effects on cellular processes, protein function, and gene expression. These compounds can act as probes to dissect biological pathways or modulate specific cellular events.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-phenylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O5/c27-23(17-10-12-18(13-11-17)26(29)30)15-31-24(28)20-14-22(16-6-2-1-3-7-16)25-21-9-5-4-8-19(20)21/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVASCLBAPRLATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2487545.png)
![1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/no-structure.png)

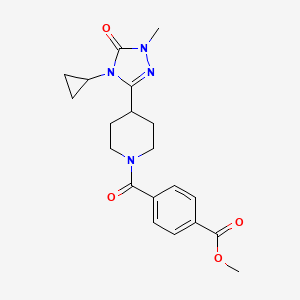

![Methyl 2-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2487553.png)
![tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate](/img/structure/B2487555.png)
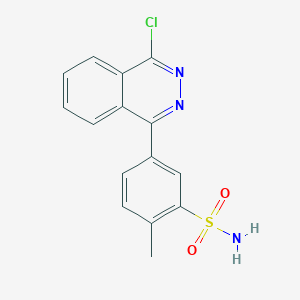
![1-benzyl-N-(1-cyanocyclohexyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2487558.png)
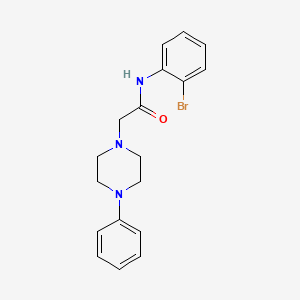

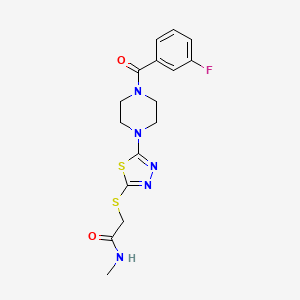
![[4-(Piperidin-3-yl)phenyl]methanol](/img/structure/B2487565.png)
![2-{[(Benzoylamino)carbothioyl]amino}-1,1'-biphenyl](/img/structure/B2487566.png)